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Compound of Interest

Compound Name:
3-(2-Hydroxyethyldithio)propionic

acid

CAS No.: 1076198-23-6

Cat. No.: B562613 Get Quote

3-(2-Hydroxyethyldithio)propionic acid is a heterobifunctional organic compound featuring

three distinct chemical moieties: a terminal carboxylic acid, a central disulfide bond, and a

terminal hydroxyl group. This unique combination of functionalities within a compact molecular

framework makes it a highly versatile building block for researchers in chemistry, materials

science, and drug development. The presence of the disulfide bond is particularly significant,

as it is susceptible to cleavage under reducing conditions, providing a powerful "trigger" for

controlled release or disassembly mechanisms.

The carboxylic acid and hydroxyl groups serve as orthogonal handles for covalent modification,

allowing for the sequential or simultaneous attachment of different molecules. This guide,

written from the perspective of a Senior Application Scientist, will delve into the synthesis,

characterization, and field-proven applications of this compound, extrapolating from established

principles and the behavior of structurally similar reagents to provide a comprehensive

technical overview.

Table 1: Physicochemical Properties of 3-(2-Hydroxyethyldithio)propionic acid[1]
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Property Value

CAS Number 1076198-23-6

Molecular Formula C₅H₁₀O₃S₂

Molecular Weight 182.26 g/mol

Melting Point 53-57°C

Boiling Point (Predicted) 361.9 ± 27.0 °C

Density (Predicted) 1.389 ± 0.06 g/cm³

pKa (Predicted) 4.24 ± 0.10

Appearance White to Off-White Solid

Solubility
DMSO (Slightly), Methanol (Slightly, Heated,

Sonicated)

Proposed Synthesis and Characterization
While specific literature on the synthesis of 3-(2-Hydroxyethyldithio)propionic acid is limited,

a robust and logical pathway can be designed based on fundamental thiol chemistry. A

common method for creating asymmetrical disulfides is through the reaction of a thiol with a

sulfenyl derivative or via controlled oxidation.

A practical approach involves the reaction of 3-mercaptopropionic acid with 2-mercaptoethanol

in the presence of a mild oxidizing agent. This method leverages readily available starting

materials to form the desired disulfide linkage.
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Proposed Synthesis Pathway

3-Mercaptopropionic Acid
(HS-CH₂CH₂-COOH)

2-Mercaptoethanol
(HS-CH₂CH₂-OH)

Mild Oxidizing Agent
(e.g., Air, H₂O₂)

3-(2-Hydroxyethyldithio)propionic Acid
(HO-CH₂CH₂-S-S-CH₂CH₂-COOH)

Disulfide Bond Formation
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Caption: Proposed synthesis of 3-(2-Hydroxyethyldithio)propionic acid via oxidation of thiol

precursors.

Characterization Protocol
Validating the structure and purity of the synthesized compound is critical. The following

techniques are standard:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR should confirm the presence of methylene protons adjacent to the sulfur,

hydroxyl, and carboxyl groups. Drawing from data on similar structures like 3-

mercaptopropionic acid on gold nanoparticles, we would expect characteristic triplets for

the ethylene groups.[2]

¹³C NMR would show distinct peaks for the carboxylic carbon (~173 ppm), and the

carbons bonded to sulfur and oxygen.[3]

Infrared (IR) Spectroscopy: A broad peak around 3000-3400 cm⁻¹ would indicate the O-H

stretch of the hydroxyl and carboxylic acid groups. A sharp peak around 1700-1730 cm⁻¹
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corresponds to the C=O stretch of the carboxylic acid.[2][3] The absence of a weak S-H

stretch (around 2550 cm⁻¹) helps confirm the formation of the disulfide bond.[3]

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the

molecular weight of 182.26 g/mol .[1]

Core Applications: A Senior Scientist's Perspective
The true value of a molecule lies in its application. The trifunctional nature of 3-(2-
Hydroxyethyldithio)propionic acid opens up sophisticated possibilities in bioconjugation,

drug delivery, and surface science.

Surface Modification of Nanoparticles
The functionalization of nanoparticles is crucial for their use in biological systems, enhancing

stability and enabling targeted delivery.[4][5] Thiol-containing molecules are the gold standard

for modifying noble metal surfaces, particularly gold nanoparticles (AuNPs), due to the

formation of a strong gold-sulfur dative bond.[6]

Causality Behind the Choice: 3-(2-Hydroxyethyldithio)propionic acid serves as a pro-ligand.

The disulfide bond can be readily cleaved by a reducing agent (like Dithiothreitol, DTT) to

expose a free thiol group. This thiol can then be used to anchor the molecule to a gold surface.

The key advantage here is the presentation of both a carboxyl and a hydroxyl group on the

nanoparticle surface. These groups can be used for further functionalization, such as attaching

polyethylene glycol (PEG) to reduce protein adsorption and increase circulation time, or

conjugating targeting ligands like antibodies or folic acid.[7]

Reduction of the Disulfide:

Dissolve 3-(2-Hydroxyethyldithio)propionic acid in a suitable buffer (e.g., phosphate

buffer, pH 7.4).

Add a 10-fold molar excess of Dithiothreitol (DTT).

Incubate for 1 hour at room temperature to ensure complete cleavage of the disulfide

bond, yielding 3-mercaptopropionic acid and 2-mercaptoethanol.

Ligand Exchange on AuNPs:
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Add the solution containing the cleaved thiols to a colloidal suspension of citrate-capped

AuNPs.

Allow the mixture to react overnight with gentle stirring. The thiol groups will displace the

citrate ions on the gold surface.

Purification:

Centrifuge the solution to pellet the functionalized AuNPs.

Remove the supernatant containing excess reagents.

Resuspend the AuNPs in a fresh buffer. Repeat this washing step three times to ensure

complete removal of unbound ligands.
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AuNP Functionalization Workflow

HEDPA Solution
(HO-R-S-S-R'-COOH)

Add DTT
Cleave Disulfide Bond

Free Thiol Mixture
(HS-R-OH + HS-R'-COOH)

Incubate Overnight
Ligand Exchange

Citrate-Capped AuNPs

Functionalized AuNP
(Au-S-R-OH / Au-S-R'-COOH)

Centrifugation & Washing

Purified Functionalized AuNPs
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Caption: Workflow for surface modification of gold nanoparticles using 3-(2-
Hydroxyethyldithio)propionic acid.

Bioconjugation and Stimuli-Responsive Drug Delivery

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b562613?utm_src=pdf-body-img
https://www.benchchem.com/product/b562613?utm_src=pdf-body
https://www.benchchem.com/product/b562613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The disulfide bond is a key feature in many biological systems and its redox-sensitive nature is

exploited in drug delivery to achieve targeted release.[8] The intracellular environment has a

significantly higher concentration of reducing agents like glutathione (GSH) compared to the

extracellular space.[9] This differential provides a specific trigger for cleaving disulfide linkers

once a drug carrier enters a cell.

Causality Behind the Choice: 3-(2-Hydroxyethyldithio)propionic acid is an ideal candidate

for a cleavable linker in Antibody-Drug Conjugates (ADCs) or other drug delivery systems.[10]

The carboxylic acid can be activated to form a stable amide bond with an amine group on a

protein (like an antibody) or a drug. The resulting conjugate is stable in circulation but releases

the payload upon entering the reducing environment of a target cell. This is analogous to the

well-established use of reagents like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).[11]

Activation of Carboxylic Acid:

Dissolve 3-(2-Hydroxyethyldithio)propionic acid in an anhydrous organic solvent (e.g.,

DMF or DMSO).

Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide

coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI).[12]

Stir the reaction at room temperature for 4-6 hours to form the NHS ester.

Conjugation to Protein:

Prepare the target protein (e.g., Bovine Serum Albumin as a model) in a suitable buffer

(e.g., PBS, pH 7.4-8.0).

Add the activated NHS ester solution dropwise to the protein solution. The molar ratio of

linker to protein should be optimized but a starting point of 10:1 is common.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The NHS

ester will react with primary amines (e.g., lysine residues) on the protein surface.

Purification:
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Remove unreacted linker and byproducts using dialysis or size-exclusion chromatography.

Stimuli-Responsive Drug Delivery

Antibody

Antibody-Drug Conjugate (ADC)HEDPA Linker
(-S-S-)

Cytotoxic Drug

Cancer Cell
(High Glutathione)

Targets Cancer Cell Disulfide Cleavage
Drug Release

Internalization Active DrugPayload
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Caption: Mechanism of action for an ADC using a cleavable disulfide linker like HEDPA.

Applications in Theranostics
Theranostics is a paradigm that combines diagnostic imaging and therapy, allowing for patient-

specific treatment strategies.[13][14][15] Nanoparticles are excellent platforms for theranostic

agents because they can be engineered to carry both imaging probes and therapeutic

payloads simultaneously.[16]

Causality Behind the Choice: By combining the principles of surface modification and

bioconjugation, 3-(2-Hydroxyethyldithio)propionic acid can be used to create sophisticated

theranostic nanoparticles. For example, AuNPs functionalized with this linker could have a

chemotherapeutic drug attached via the carboxylic acid and an imaging agent (like a near-

infrared dye) attached via the hydroxyl group. The disulfide bond ensures that the therapeutic

agent is only released in the target tissue, minimizing systemic toxicity while allowing the

nanoparticle's location to be tracked via the imaging agent.[16] This creates a self-validating

system where the site of drug action can be visualized in real-time.
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Mechanistic Deep Dive: The Thiol-Disulfide
Exchange Reaction
The functionality of 3-(2-Hydroxyethyldithio)propionic acid in biological applications is

entirely dependent on the thiol-disulfide exchange reaction.[9] This is a reversible reaction

where a thiolate anion (-S⁻) acts as a nucleophile, attacking one of the sulfur atoms in a

disulfide bond. This results in a new disulfide bond and the release of a different thiolate.[17]

In the context of drug delivery, the high intracellular concentration of glutathione (GSH) drives

this reaction. The thiolate form of GSH attacks the disulfide linker of the drug conjugate,

forming a mixed disulfide with the linker and releasing the drug, now with a free thiol. A second

GSH molecule can then react with the mixed disulfide to release the other half of the linker and

form oxidized glutathione (GSSG).[9]

Thiol-Disulfide Exchange Mechanism

Drug-S-S-Linker

Drug-S-S-GSH
(Mixed Disulfide)

+
HS-Linker

Nucleophilic Attack

Glutathione (GSH)

GSSG
+

HS-Drug

Second Attack

Glutathione (GSH)
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Caption: Simplified mechanism of drug release via thiol-disulfide exchange with glutathione

(GSH).
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Conclusion and Future Outlook
3-(2-Hydroxyethyldithio)propionic acid represents a potent, yet underexplored, molecular

tool. Its inherent trifunctional and redox-sensitive nature provides a versatile platform for

advanced applications. While direct experimental data on this specific compound is emerging,

a robust framework for its use can be constructed from decades of research on analogous thiol

and disulfide-containing molecules. As a Senior Application Scientist, my analysis indicates

high potential in three key areas: creating multifunctional nanoparticle surfaces, designing

stimuli-responsive drug delivery systems, and engineering sophisticated theranostic agents.

Future research should focus on the scaled synthesis and thorough characterization of this

compound, followed by the experimental validation of the protocols and applications outlined in

this guide. Its adoption by researchers and drug development professionals could lead to novel

solutions for targeted therapies and advanced diagnostics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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